2-(5-methylfuran-2-yl)propanoic acid
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Overview
Description
2-(5-methylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and features a propanoic acid group attached to a methyl-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)propanoic acid typically involves the reaction of 5-methylfurfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
The reaction proceeds through the formation of an intermediate, which is then decarboxylated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the propanoic acid can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: 2-(5-methylfuran-2-yl)propanol
Substitution: Various halogenated derivatives depending on the substituent and reaction conditions.
Scientific Research Applications
2-(5-methylfuran-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and propanoic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative of furan with a carboxylic acid group.
5-methylfurfural: A precursor in the synthesis of 2-(5-methylfuran-2-yl)propanoic acid.
Furan-2,5-dicarboxylic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a methyl-substituted furan ring and a propanoic acid group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1000004-70-5 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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